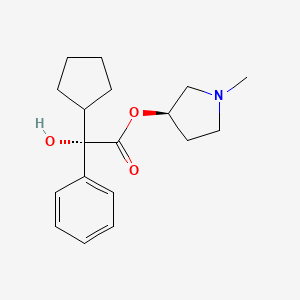

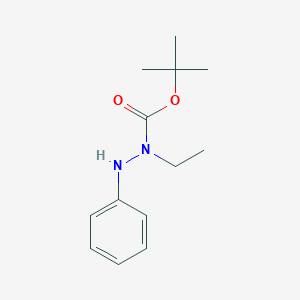

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine

Overview

Description

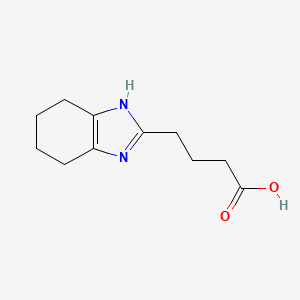

The compound “(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine” is a type of pyrrole. Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Synthesis Analysis

Pyrrole synthesis involves various tactical approaches . For instance, the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride allows the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields .Molecular Structure Analysis

The molecular structure of “(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine” can be represented by the formula C12H13N . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products . The structure-activity relationship of MPPB was evaluated using the compounds corresponding to the partial structures of MPPB as additives in batch cultures and demonstrated that 2,5-dimethylpyrrole enhanced the cell-specific productivity .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine” include a molecular weight of 171.238 Da . More detailed properties such as melting point, boiling point, density, etc., are not explicitly mentioned in the retrieved sources.Scientific Research Applications

Therapeutic Potential

The compound is a derivative of pyrrole, which is a five-membered heterocyclic moiety . Pyrrole derivatives have been found to have a broad range of chemical and biological properties . They have been used in the development of new drugs due to their diverse biological activities .

Antibacterial Activity

2,5-Dimethylpyrrole compounds, including “(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine”, have shown promising results in drug research due to their antibacterial properties .

Antihypertensive Activity

These compounds have also been found to have antihypertensive effects, making them potentially useful in the treatment of high blood pressure .

Antitubercular Activity

Another significant application of these compounds is their antitubercular activity, which could be beneficial in the treatment of tuberculosis .

Antiproliferative Activity

The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, which is closely related to “(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine”, has been found to exhibit antiproliferative activity in the sea urchin embryo model and in cultured human cancer cell lines .

Antiviral Activity

Indole derivatives, which are structurally similar to pyrrole derivatives, have been found to possess antiviral properties . This suggests that “(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine” may also have potential antiviral applications.

Anti-inflammatory Activity

Pyrrole subunit has diverse applications in therapeutically active compounds including anti-inflammatory drugs . This suggests that “(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine” may also have potential anti-inflammatory applications.

Antitumor Agents

Pyrrole subunit is known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases . This suggests that “(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine” may also have potential as an antitumor agent.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such as dihydrofolate reductase (dhfr) and enoyl acp reductase . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively .

Mode of Action

It’s suggested that similar compounds can form hydrogen bonding interactions with the active sites of their target enzymes . This interaction can potentially inhibit the normal function of these enzymes, leading to altered cellular processes .

Biochemical Pathways

If the compound does indeed target dhfr and enoyl acp reductase, it could impact pathways such as dna synthesis and fatty acid synthesis . The downstream effects of these alterations would depend on the specific cellular context.

Result of Action

Similar compounds have been found to exhibit antibacterial and antitubercular properties . This suggests that the compound could potentially interfere with bacterial growth and survival.

properties

IUPAC Name |

(2,5-dimethyl-1-phenylpyrrol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-10-8-12(9-14)11(2)15(10)13-6-4-3-5-7-13/h3-8H,9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEWCCAPMWWTDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid](/img/structure/B3332928.png)

![Octahydro-2H-pyrano[4,3-b]pyridine](/img/structure/B3332929.png)

![Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3332985.png)